Metoprolol succinate is a cardioselective β1-adrenergic blocking agent. [] It is the succinate salt form of Metoprolol, a synthetic beta-adrenergic receptor antagonist. [] In scientific research, Metoprolol succinate is primarily used as a model drug for studying drug delivery systems, formulations, and interactions with other molecules. [, , , , , , ]
Metoprolol succinate can be synthesized by reacting Metoprolol with succinic acid. [] The synthesis typically involves dissolving Metoprolol in a suitable solvent, followed by the addition of succinic acid. [] The resulting mixture is stirred and heated to facilitate salt formation. [] The precipitated Metoprolol succinate is then isolated, purified, and characterized. [] Specific parameters and detailed procedures vary depending on the desired purity and yield.
These reactions are often studied during drug stability testing to assess the shelf life and degradation pathways of Metoprolol succinate formulations. [, ]
Metoprolol succinate acts as a competitive antagonist at β1-adrenergic receptors, primarily in the heart. [, ] By binding to these receptors, it blocks the action of catecholamines like adrenaline and noradrenaline. [, ] This results in decreased heart rate, contractility, and cardiac output, leading to a reduction in blood pressure. [, ]
Metoprolol succinate is a white crystalline powder. [] It is highly soluble in water, methanol, and ethanol. [] Its melting point is approximately 120-124 °C. [] The solubility of Metoprolol succinate in different solvents is influenced by factors like temperature, solvent polarity, and hydrogen bonding interactions. [] Physicochemical properties analysis is crucial for understanding its behavior in various formulations and delivery systems.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6